molecular formula C11H15BrN2O B13219158 4-Bromo-1-ethyl-5-{3-methyl-6-oxabicyclo[3.1.0]hexan-1-yl}-1H-pyrazole

4-Bromo-1-ethyl-5-{3-methyl-6-oxabicyclo[3.1.0]hexan-1-yl}-1H-pyrazole

Cat. No.: B13219158
M. Wt: 271.15 g/mol
InChI Key: AUWULYFMDDRULQ-UHFFFAOYSA-N
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Description

4-Bromo-1-ethyl-5-{3-methyl-6-oxabicyclo[3.1.0]hexan-1-yl}-1H-pyrazole is a complex organic compound with a molecular formula of C11H15BrN2O. This compound is part of the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry . The unique structure of this compound, featuring a bromine atom, an ethyl group, and a bicyclic oxabicyclohexane moiety, makes it an interesting subject for scientific research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-ethyl-5-{3-methyl-6-oxabicyclo[3.1.0]hexan-1-yl}-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can produce oxidized or reduced forms of the compound .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-Bromo-1-ethyl-5-{3-methyl-6-oxabicyclo[3.1.0]hexan-1-yl}-1H-pyrazole include:

Uniqueness

The uniqueness of this compound lies in its bicyclic oxabicyclohexane moiety, which imparts distinct chemical and biological properties compared to other pyrazole derivatives . This structural feature makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C11H15BrN2O

Molecular Weight

271.15 g/mol

IUPAC Name

4-bromo-1-ethyl-5-(3-methyl-6-oxabicyclo[3.1.0]hexan-1-yl)pyrazole

InChI

InChI=1S/C11H15BrN2O/c1-3-14-10(8(12)6-13-14)11-5-7(2)4-9(11)15-11/h6-7,9H,3-5H2,1-2H3

InChI Key

AUWULYFMDDRULQ-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)Br)C23CC(CC2O3)C

Origin of Product

United States

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